molecular formula C12H14ClNO3S B1334602 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester CAS No. 203385-15-3

2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

Cat. No. B1334602
M. Wt: 287.76 g/mol
InChI Key: ZUCFVJPQTDOHSC-UHFFFAOYSA-N
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Description

The compound of interest, "2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester," is not directly mentioned in the provided papers. However, the papers discuss a structurally related compound, "(3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester," which is a functionalized cyclohexene skeleton of GS4104. This compound was synthesized diastereoselectively, highlighting the importance of stereochemistry in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of the related compound utilized L-serine as a starting material, which is a more readily available alternative to the traditionally used (-)-shikimic acid or (-)-quinic acid. The synthesis involved key steps such as ring-closing metathesis and diastereoselective Grignard reactions. These steps are crucial for forming the cyclohexene ring and introducing the desired stereochemistry into the molecule .

Molecular Structure Analysis

The absolute configurations of the key intermediates in the synthesis were confirmed through two-dimensional NMR studies. This analytical technique is essential for determining the spatial arrangement of atoms within a molecule, which is particularly important for compounds with multiple chiral centers, as is the case with the synthesized cyclohexene derivative .

Chemical Reactions Analysis

While the specific chemical reactions of "2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester" are not detailed in the provided papers, the synthesis of the related compound involved ring-closing metathesis, which is a widely used reaction in organic synthesis to form cyclic compounds. Additionally, the use of Grignard reactions indicates the introduction of new carbon-carbon bonds, which is a fundamental transformation in organic chemistry .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of the compound . However, the synthesis and structural analysis of the related compound suggest that similar techniques could be applied to determine these properties. Properties such as solubility, melting point, and reactivity could be inferred based on the functional groups present in the molecule and its overall structure .

Scientific Research Applications

Synthesis and Characterization

  • A study outlined the synthesis of thiazolidine and thiazolidinone derivatives from a key intermediate related to 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester, revealing potential in antioxidant and antitumor evaluations (Gouda & Abu‐Hashem, 2011).

Antimicrobial and Antifungal Activity

  • Novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized, showing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan, Venugopal, & Muthukumaran, 2017).

Electronic and Spectroelectrochemistry

  • A study on the electrochemical polymerization of octanoic acid 2-thiophen-3-yl-ethyl ester, a compound related to the one , demonstrated significant electronic transitions and color changes, highlighting its potential in electrochromic applications (Camurlu, Çırpan, & Toppare, 2005).

Novel Compound Synthesis

  • Research on thiophene-containing compounds, including derivatives of 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester, showed their use in synthesizing new compounds with potential antibacterial and antifungal properties (Mabkhot et al., 2017).

Future Directions

Thiophene derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the potential biological activities of this specific compound, as well as its possible applications in fields such as medicinal chemistry .

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-2-17-12(16)10-7-4-3-5-8(7)18-11(10)14-9(15)6-13/h2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCFVJPQTDOHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383071
Record name Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

CAS RN

203385-15-3
Record name Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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